Antimony(3+)
Description
Antimony, also known as SB(3+) or antimony black, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Antimony has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Antimony is a potentially toxic compound.
Structure
2D Structure
Properties
CAS No. |
23713-48-6 |
|---|---|
Molecular Formula |
Sb+3 |
Molecular Weight |
121.76 g/mol |
IUPAC Name |
antimony(3+) |
InChI |
InChI=1S/Sb/q+3 |
InChI Key |
FAWGZAFXDJGWBB-UHFFFAOYSA-N |
SMILES |
[Sb+3] |
Canonical SMILES |
[Sb+3] |
melting_point |
630°C |
Other CAS No. |
23713-48-6 7440-36-0 |
physical_description |
Solid |
Origin of Product |
United States |
Fundamental Coordination Chemistry of Antimony 3+
Ligand Field Theory and Electronic Structure in Sb(III) Complexes
Ligand field theory (LFT), an application of molecular orbital theory, provides a sophisticated model for understanding the bonding and electronic structure in coordination complexes. purdue.eduwikipedia.org In Sb(III) complexes, LFT helps to explain how interactions between the antimony cation and surrounding ligands affect the metal's orbital energies and, consequently, the properties of the complex. youtube.comresearchgate.netlibretexts.org
In many Sb(III) compounds, the lone pair's presence results in an asymmetric coordination environment. nih.govrsc.org For instance, in the heterobimetallic amide complex [Li₃Sb(μ₃-Cl)₂(μ-Azn)₄(THF)₂]∞, the lone pair is described as "apparently stereoactive," forcing a pseudo-trigonal bipyramidal geometry around the antimony atom. acs.org Similarly, in dimeric complexes with tridentate O,E,O-ligands, the lone pairs occupy space at the periphery, influencing the parallelogram arrangement of the dimer. mdpi.com This effect is crucial in inducing noncentrosymmetric crystal structures, which can lead to interesting material properties. nih.gov The formation of these distorted geometries, such as the see-saw or square pyramidal shapes, is a direct consequence of the repulsion between the lone pair and the bonding pairs of electrons, as described by Valence Shell Electron Pair Repulsion (VSEPR) theory, which complements the insights from LFT.
Table 1: Influence of Lone Pair on Sb(III) Coordination Geometry
| Complex | Coordination Number | Observed Geometry | Influence of Lone Pair | Reference |
|---|---|---|---|---|
| [Li₃Sb(μ₃-Cl)₂(μ-Azn)₄(THF)₂]∞ | 4 (+ lone pair) | Pseudo-trigonal bipyramidal | Stereoactive, occupies an equatorial position | acs.org |
| [E(CH₂CH₂-O)₂]Sb(OEt) Dimer (E=NMe, S, Se) | 5 (+ lone pair) | Distorted square pyramidal (monomer is tetracoordinate) | Occupies space at the periphery of the dimer, preventing a more symmetrical arrangement | mdpi.com |
| [SbCl₃(MBZIM)₂] | 5 (+ lone pair) | Square pyramidal | Occupies the axial position opposite the most distant ligand | acs.org |
| Ethoxy(2-salicylidenaminophenolato)antimony(III) | 4 (+ lone pair), becomes 6 in solid state | Tetracoordinate, supplemented by intermolecular interactions | Quantum calculations indicate a spherical distribution | mdpi.com |
The bonding in Antimony(3+) complexes is a nuanced interplay of covalent and ionic contributions, significantly modulated by orbital interactions. The electronic configuration of Sb(III) features filled 5s and empty 5p orbitals, which are key to its bonding characteristics. The electronic spectra of Sb(III) bromide complexes, for example, show long-wavelength absorption bands assigned to metal-centered s-p transitions. researchgate.net
Quantum chemical calculations have provided deep insights into these interactions. In complexes with O,E,O-tridentate ligands, the bonds between antimony and the coordinating oxygen atoms are characterized as polar shared (covalent) bonds. mdpi.com In contrast, the interaction between the central antimony atom and the donor atom E (where E = O, S, Se, Te, NH, NMe) is often better described as a van der Waals interaction. mdpi.com The formation of the stereochemically active lone pair itself arises from the interaction between the antibonding states of the cation s–anion p orbitals and the cation p orbitals. rsc.org
Furthermore, the nominally empty Sb 5p orbitals can participate in bonding, leading to stabilization. rsc.org In some systems, Sb(III) can also act as an acceptor, engaging in "hypervalent" interactions. For instance, in [PdCl₂(SbMe₂Cl)₂]₂, short intermolecular Sb···Cl interactions are observed, where the Sb–Cl σ* orbital acts as an acceptor. acs.org This dual Lewis acid/base character is a hallmark of antimony's reactivity. mdpi.commdpi.com
Table 2: Selected Bond Characteristics in Sb(III) Complexes
| Complex Type | Bond | Bond Length (Å) | Bonding Description | Reference |
|---|---|---|---|---|
| [Se(CH₂CH₂-O)₂]Sb(OEt) | Sb-O (chelate) | 1.997(2) - 2.008(2) | Polar shared covalent bonds for Sb-O. Van der Waals interaction for Sb···Se. | mdpi.com |
| Sb···Se | 3.209(1) | |||
| [MeN(CH₂CH₂-O)₂]Sb(OEt) | Sb-O (chelate) | 2.022(2) - 2.026(2) | Polar shared covalent bonds for Sb-O. Van der Waals interaction for Sb···N. | mdpi.com |
| Sb···N | 2.844(2) | |||
| Ethoxy(2-salicylidenaminophenolato)antimony(III) | Sb-O | 2.091(2) - 2.115(2) | Polar shared bonds from Sb to heteroatoms. Sb-N is covalent. | mdpi.com |
| Sb-N | 2.164(2) |
Synthesis and Characterization of Advanced Sb(III) Coordination Compounds
The development of synthetic methodologies has enabled the creation of a wide array of Sb(III) coordination compounds with diverse ligand sets, leading to novel structures and reactivity.
A variety of synthetic strategies are employed to construct Sb(III) complexes, often starting from simple antimony(III) halides like SbCl₃ or alkoxides such as Sb(OEt)₃. acs.orgmdpi.comacs.org The choice of method depends on the nature of the ligand and the desired final product.
Complexes featuring nitrogen-donor ligands are a significant class of Sb(III) compounds. Several effective synthetic routes have been established:
Salt Metathesis: This classic method involves the reaction of an antimony halide with a deprotonated N-donor ligand. For example, the reaction of SbCl₃ with N-lithioaziridine yields the heterobimetallic complex [Li₃Sb(μ₃-Cl)₂(μ-Azn)₄(THF)₂]∞. acs.org
Transamination/Amide Exchange: This route is useful for forming homoleptic amide complexes. The reaction between Sb(NMe₂)₃ and aziridine, for instance, produces homoleptic Sb₂(Azn)₆ in good yield. acs.org
Direct Reaction with Neutral Ligands: Simple adducts can be formed by directly reacting SbCl₃ with neutral N-donor ligands, such as heterocyclic thiones (e.g., 2-mercapto-benzimidazole), in a suitable solvent. acs.org
Chloride Abstraction: Cationic Sb(III) complexes can be synthesized by reacting SbCl₃ and an N-donor ligand (like a Schiff base) with a chloride abstracting agent such as Me₃SiCF₃SO₃. scilit.comresearchgate.net
Reaction with Alkoxides: Antimony alkoxides can react with acidic N,S-donor ligands. For example, reacting antimony isopropoxide with 2-aminocyclopentene-1-carbodithioic acid derivatives in a 1:3 molar ratio yields neutral six-coordinate complexes. niscpr.res.in
A versatile method for synthesizing Sb(III) derivatives with tridentate O,E,O-ligands involves the reaction of antimony(III) ethoxide, Sb(OEt)₃, with ligands of the general formula E(CH₂CH₂OH)₂. mdpi.com This reaction is typically carried out in a non-polar solvent like cyclohexane. The ethanol (B145695) produced as a byproduct forms an azeotrope with cyclohexane, which can be distilled off to drive the reaction to completion, resulting in quantitative yields of the desired [E(CH₂CH₂-O)₂]Sb(OEt) complexes. mdpi.com This straightforward and high-yielding approach has been successfully applied to a range of central donor atoms (E), including nitrogen (NH, NMe), oxygen (O), and various chalcogens (S, Se, Te), demonstrating its broad utility. mdpi.com
Table 3: Synthetic Routes to Selected Sb(III) Complexes
| Target Complex Type | Starting Materials | Reaction Type | Key Conditions | Reference |
|---|---|---|---|---|
| N-donor (Aziridinide) | SbCl₃ + Li(Azn) | Salt Metathesis | - | acs.org |
| N-donor (Aziridinide) | Sb(NMe₂)₃ + Aziridine | Transamination | - | acs.org |
| Cationic N-donor (Schiff Base) | SbCl₃ + Ligand + Me₃SiCF₃SO₃ | Chloride Abstraction | - | scilit.comresearchgate.net |
| O,E,O-Ligand Supported (E = NH, NMe, O, S, Se, Te) | Sb(OEt)₃ + E(CH₂CH₂OH)₂ | Alcohol Elimination | Cyclohexane solvent, azeotropic removal of ethanol | mdpi.com |
| N,S-donor | Sb(OPrⁱ)₃ + Ligand Acid | Alcohol Elimination | Refluxing benzene (B151609) or ethanol | niscpr.res.in |
Synthetic Methodologies for Diverse Sb(III) Chelates and Adducts
Strategies for Thioamide-Based Sb(III) Complexes
The synthesis of antimony(III) complexes with thioamide ligands involves several strategic approaches, primarily centered around the reaction of an antimony(III) salt, such as antimony(III) chloride or bromide, with a thioamide ligand in a suitable solvent. dntb.gov.uanih.gov Thioamides, which contain a thiocarbonyl group (C=S), are versatile ligands that can coordinate to antimony(III) through the sulfur atom, and in some cases, also through a nitrogen or other donor atom present in the ligand structure. niscpr.res.inresearchgate.net
Common synthetic methodologies include:
Direct Reaction: This is the most straightforward approach, involving the mixing of stoichiometric amounts of the antimony(III) halide and the thioamide ligand in a solvent like methanol (B129727) or benzene. nih.govniscpr.res.in The reaction mixture is often refluxed for several hours to facilitate complex formation. niscpr.res.in The resulting complexes can then be isolated by removal of the solvent under reduced pressure and purified by recrystallization. niscpr.res.in A variety of thioamide ligands have been successfully used in this manner, including thiourea (B124793) (Tu), N,N′-dimethylthiourea (Dmtu), tetramethylthiourea (B1220291) (Tmtu), imidazolidine-2-thione (Imt), and diazinane-2-thione (Diaz). dntb.gov.ua
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation has been employed as an alternative to conventional heating. niscpr.res.inresearchgate.net This method involves irradiating the reaction mixture of the antimony precursor and the ligand in a suitable solvent, such as benzene, inside a microwave oven. niscpr.res.inresearchgate.net This technique has been shown to significantly reduce reaction times and can be a more energy-efficient and environmentally friendly approach. researchgate.net
Control of Stoichiometry: The stoichiometry of the reactants plays a crucial role in determining the final product. By varying the molar ratio of the antimony(III) salt to the thioamide ligand, complexes with different numbers of coordinated ligands can be obtained. For instance, reactions of triphenylantimony(III) with thioimine ligands in 1:1 and 1:2 molar ratios have yielded mono- and disubstituted derivatives, respectively. niscpr.res.in
Use of Different Halides: The choice of the antimony(III) halide (e.g., chloride vs. bromide) can also influence the structure of the resulting complex. For example, the reaction of antimony(III) bromide with various heterocyclic thioamides has led to the formation of a range of complexes with diverse structures, including monomeric, dimeric, and polymeric species. nih.gov
The resulting thioamide-based Sb(III) complexes exhibit a variety of coordination geometries, including tetra-coordinated and penta-coordinated environments around the antimony center. niscpr.res.in The ligands typically coordinate to the antimony atom through the sulfur atom of the thioamide group. dntb.gov.ua In some cases, bidentate coordination involving both sulfur and nitrogen atoms can occur, leading to the formation of chelate rings. niscpr.res.in
Table 1: Examples of Synthesized Thioamide-Based Sb(III) Complexes and their Characteristics
| Complex Formula | Thioamide Ligand | Synthesis Method | Coordination Environment | Reference |
|---|---|---|---|---|
| [SbBr₃(TU)₂] | Thiourea (TU) | Direct Reaction | - | nih.gov |
| [SbBr₃(MMI)₂] | 2-mercapto-1-methylimidazole (MMI) | Direct Reaction | - | nih.gov |
| {[SbBr₂(MBZIM)₄]⁺[Br]⁻·H₂O} | 2-mercapto-benzimidazole (MBZIM) | Direct Reaction | Octahedral [SbS₄Br₂]⁺ cation | nih.gov |
| {[SbBr₂(μ₂-Br)(MMBZIM)₂]₂} | 2-mercapto-5-methyl-benzimidazole (MMBZIM) | Direct Reaction | Dimeric, Square Pyramidal | nih.gov |
| [Sb(pmt)₃]·0.5(CH₃OH) | 2-mercapto-pyrimidine (pmtH) | Direct Reaction | Distorted Pentagonal Pyramidal | researchgate.net |
| Ph₂Sb(L¹) | [1-(2-naphthyl)ethyledene]hydrazinecarbodithioic acid phenyl methyl ester (L¹H) | Thermal/Microwave | Tetra-coordinated | niscpr.res.in |
| PhSb(L¹)₂ | [1-(2-naphthyl)ethyledene]hydrazinecarbodithioic acid phenyl methyl ester (L¹H) | Thermal/Microwave | Penta-coordinated | niscpr.res.in |
| Sb(thione)nCl₃ (n=1, 2, 2.5, 3) | Tu, Dmtu, Tmtu, Imt, Diaz | Direct Reaction | - | dntb.gov.ua |
Formation of Nanosized Sb(III) Compounds
The synthesis of nanosized antimony(III) compounds, particularly antimony(III) oxide (Sb₂O₃) and antimony(III) sulfide (B99878) (Sb₂S₃) nanoparticles, has garnered significant interest due to their unique size-dependent properties. nih.govresearchgate.net Various methods have been developed to control the size, shape, and phase of these nanomaterials.
Common strategies for the formation of nanosized Sb(III) compounds include:
Chemical Reduction/Precipitation: This wet-chemical approach involves the reaction of an antimony(III) precursor, typically antimony(III) chloride (SbCl₃), with a reducing agent or a precipitating agent in a controlled environment. researchgate.net For instance, Sb₂O₃ nanoparticles have been synthesized by reacting SbCl₃ with sodium hydroxide (B78521) (NaOH) in the presence of a stabilizing agent like polyvinyl alcohol (PVA). researchgate.net The size of the resulting nanoparticles can be influenced by factors such as reaction temperature, concentration of reactants, and the type of stabilizing agent used. researchgate.net Another example is the synthesis of ultrasmall Sb₂S₃ nanoparticles at room temperature using readily available precursors. rsc.org
Hydrothermal/Solvothermal Methods: These methods involve carrying out the chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. The solvent can be water (hydrothermal) or an organic solvent (solvothermal). Hydrothermal synthesis is a known route for producing Sb₂O₃ nanoparticles. researchgate.net
Pulsed Laser Ablation in Liquids (PLAL): This is a top-down physical method where a high-power laser is used to ablate a solid antimony target submerged in a liquid. nih.gov The ablation process generates a plasma plume, which then condenses in the liquid to form nanoparticles. nih.gov This technique allows for the preparation of colloidal Sb NCs in various solvents and offers the advantage of producing surfactant-free nanoparticles. nih.gov The size and size distribution of the nanoparticles can be controlled by adjusting laser parameters and the solvent. nih.gov
Thermal Oxidation: In this method, metallic antimony is heated in an oxidizing atmosphere, such as compressed air, to form antimony oxide nanoparticles. techconnect.org The temperature is a critical parameter, and it is typically kept below the melting point of antimony but above that of the desired antimony oxide phase. techconnect.org The resulting nanoparticles can be collected on a substrate placed downstream in the gas flow. techconnect.org
Microemulsion Method: This technique utilizes a microemulsion system, which is a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The reaction to form the nanoparticles occurs within the nanometer-sized droplets of the microemulsion, which act as nanoreactors, thereby controlling the size and shape of the resulting particles. researchgate.net
Table 2: Comparison of Synthesis Methods for Nanosized Sb(III) Compounds
| Synthesis Method | Precursor(s) | Key Parameters | Resulting Nanoparticle | Reference(s) |
|---|---|---|---|---|
| Chemical Precipitation | SbCl₃, NaOH, PVA | Temperature, Reactant Concentration | Sb₂O₃ | researchgate.net |
| Chemical Reduction | SbCl₃, Hydrazine, NaOH | Temperature (120°C) | Sb₂O₃ | researchgate.net |
| Room-Temperature Synthesis | Antimony(III) precursors | Open-atmosphere, Scalable | Sb₂S₃ | rsc.org |
| Pulsed Laser Ablation in Liquids (PLAL) | Solid Sb target | Laser power, Solvent | Sb | nih.gov |
| Thermal Oxidation | Pure Sb, Compressed Air | Furnace Temperature (~550°C) | Sb₂O₃ | techconnect.org |
| Hydrothermal | Antimony precursors | Temperature, Pressure | Sb₂O₃ | researchgate.net |
| Microemulsion | SbCl₃, Surfactant | Microemulsion composition | Sb₂O₃ | researchgate.net |
Spectroscopic Elucidation of Sb(III) Coordination Environments
A suite of spectroscopic techniques is indispensable for characterizing the coordination environment of antimony(III) in its complexes. These methods provide detailed information about the structure, bonding, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the structure of Sb(III) complexes in solution. dntb.gov.uaniscpr.res.in By analyzing the chemical shifts, coupling constants, and signal intensities, detailed information about the ligand environment and its interaction with the antimony center can be obtained.
In the study of thioamide-based Sb(III) complexes, ¹H NMR spectra provide insights into the protons of the organic ligands. niscpr.res.in Upon coordination to antimony(III), changes in the chemical shifts of the ligand protons are observed. For example, a downfield shift in the N-H proton resonance of a thioamide ligand is consistent with coordination through the sulfur atom, which affects the electron density distribution within the ligand. researchgate.net
¹³C NMR spectroscopy is particularly useful for identifying the coordination site of the thioamide ligand. dntb.gov.uaniscpr.res.in A key indicator of sulfur coordination is an upfield shift in the resonance of the thiocarbonyl (>C=S) carbon atom. researchgate.net This shift is attributed to the donation of electron density from the sulfur atom to the antimony(III) center, leading to a shielding effect on the carbon nucleus.
For instance, in the characterization of antimony(III) complexes with thioimines, both ¹H and ¹³C NMR spectra were instrumental in confirming the coordination of the ligands to the antimony center through the nitrogen and sulfur atoms. niscpr.res.in The spectral data for these complexes were consistent with tetra- and penta-coordinated environments around the Sb(III) ion. niscpr.res.in
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide valuable information about the functional groups present in a molecule and the nature of the metal-ligand bonds. nih.govniscpr.res.in In the context of Sb(III) thioamide complexes, these techniques are used to confirm the coordination of the thioamide ligand and to probe the changes in its vibrational modes upon complexation.
A key vibrational band in the IR spectra of thioamides is the one associated with the ν(C=S) stretching frequency. dntb.gov.ua Upon coordination of the thioamide to antimony(III) through the sulfur atom, this band typically shifts to a lower frequency (redshift). This shift is a direct consequence of the weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal center.
For example, in the study of Sb(III) bromide complexes with various heterocyclic thioamides, FT-IR and FT-Raman spectroscopy were used to characterize the coordination of the ligands. nih.gov Similarly, for antimony(III) complexes of thioimines, the IR spectra showed changes in the stretching frequencies of the C=N and C=S groups, confirming the involvement of both nitrogen and sulfur atoms in coordination. niscpr.res.in The appearance of new bands in the far-IR region can also provide evidence for the formation of Sb-S and Sb-N bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can provide information about the electronic structure of Sb(III) complexes. niscpr.res.in The electronic spectra of these complexes typically show absorption bands arising from intra-ligand transitions and, in some cases, charge-transfer transitions.
For thioamide-based Sb(III) complexes, the UV-Vis spectra often exhibit bands that can be assigned to π → π* and n → π* electronic transitions within the thioamide ligand. niscpr.res.in For instance, the electronic spectra of Sb(III) complexes with substituted thioimines show bands around 285 nm and 320 nm, which are attributed to π → π* transitions within the benzene ring of the ligand. niscpr.res.in
Changes in the position and intensity of these absorption bands upon complexation can provide further evidence for the coordination of the ligand to the antimony(III) center. The coordination can perturb the electronic energy levels of the ligand, leading to shifts in the absorption maxima.
X-ray Diffraction Analysis for Solid-State Structure Determination
For thioamide-based Sb(III) complexes, X-ray diffraction studies have revealed a wide range of structures, from simple mononuclear complexes to more complex dimeric and polymeric arrangements. nih.gov For example, the crystal structure of {[SbBr₂(μ₂-Br)(MMBZIM)₂]₂} showed a dimeric structure where two antimony centers are bridged by bromide ions. nih.gov In contrast, the complex {[SbBr₂(MBZIM)₄]⁺[Br]⁻·H₂O} was found to have a cationic [SbS₄Br₂]⁺ species with an octahedral geometry around the antimony atom. nih.gov
X-ray diffraction analysis has also been crucial in determining the coordination mode of the thioamide ligands. It can unambiguously show whether the ligand is coordinating through the sulfur atom, nitrogen atom, or both. For instance, in the crystal structure of a complex with imidazolidine-2-thione (Imt), the antimony atom was found to be bonded to the sulfur atoms of the Imt ligands. researchgate.net
Furthermore, X-ray diffraction can be used to characterize the structure of nanosized Sb(III) compounds. Polycrystalline diffraction patterns can be used to identify the crystalline phase of the nanoparticles, such as the cubic Sb₂O₃ phase. researchgate.net
Table 3: Spectroscopic and Structural Data for Selected Sb(III) Complexes
| Complex | Spectroscopic Technique | Key Finding | Reference |
|---|---|---|---|
| Antimony(III) complexes of thioimines | ¹H & ¹³C NMR | Confirmed tetra- and penta-coordinated environments around Sb(III) | niscpr.res.in |
| Antimony(III) complexes of thioamides | ¹³C NMR | Upfield shift of >C=S resonance indicates sulfur coordination | researchgate.net |
| Antimony(III) bromide complexes with thioamides | FT-IR & FT-Raman | Characterized coordination of thioamide ligands | nih.gov |
| Antimony(III) complexes of thioimines | UV-Vis | Bands at ca. 285 and 320 nm assigned to π-π* transitions | niscpr.res.in |
| {[SbBr₂(μ₂-Br)(MMBZIM)₂]₂} | X-ray Diffraction | Dimeric structure with square pyramidal geometry around Sb | nih.gov |
| {[SbBr₂(MBZIM)₄]⁺[Br]⁻·H₂O} | X-ray Diffraction | Octahedral [SbS₄Br₂]⁺ cation | nih.gov |
| Antimony(III) complexes with imidazolidine-2-thione (Imt) | X-ray Diffraction | Antimony bonded to sulfur atoms of Imt ligands | researchgate.net |
| Sb₂O₃ nanoparticles | X-ray Diffraction | Polycrystalline diffraction pattern showed cubic Sb₂O₃ phase | researchgate.net |
Computational Approaches to Sb(III) Coordination Chemistry
Computational chemistry provides powerful tools to investigate the intricacies of Sb(III) coordination, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of the electronic structure of atoms and molecules to understand their properties. mpg.de This quantum mechanical-based method is widely used to determine molecular structures, spectroscopic characteristics, and other physicochemical properties of metal complexes. researchgate.netnih.gov For antimony(III) compounds, DFT calculations are instrumental in modeling electronic structures and predicting reactivity. mpg.deresearchgate.net
Researchers employ various DFT functionals and basis sets to investigate Sb(III) complexes. For instance, the B3LYP functional with the LanL2DZ basis set has been used to perform complete vibrational spectra assignments and calculate quantum chemical descriptors for Sb(III) complexes with carboxamide ligands. These calculations can correlate properties like chemical hardness and softness with the compound's activity. Studies have also utilized dispersion-corrected DFT to interpret bonding and structural diversity in phosphine (B1218219) complexes of antimony(III). mdpi.com
Key insights derived from DFT studies on Sb(III) complexes include:
Bonding Analysis: Topological analysis of the electron density can reveal the nature of bonds, such as identifying polar shared bonds between antimony and coordinating oxygen atoms. mdpi.com
Reactivity Descriptors: Quantum chemical descriptors like Frontier Molecular Orbitals (HOMO-LUMO gaps), hardness, and softness are calculated to understand the reactivity and stability of the complexes. nih.gov
Structural-Activity Relationships: DFT can help establish relationships between the calculated electronic properties of a molecule and its observed chemical or biological activity.
Table 1: Application of DFT in Antimony(III) Coordination Chemistry
| Area of Investigation | DFT Method/Functional Employed | Key Findings |
| Vibrational Spectra & Activity | B3LYP/LanL2DZ | Performed complete assignment of vibrational spectra; correlated calculated softness of complexes with their anti-leishmanial activity. |
| Bonding & Structural Diversity | Dispersion-corrected DFT | Provided understanding of bonding in phosphine complexes of Sb(III), interpreting experimental observations. mdpi.com |
| Bonding Nature in Chelate Complexes | Quantum chemical calculations (DFT) with topological analysis | Revealed polar shared bonds between Sb and oxygen atoms and characterized Sb-E (E=S, Se, etc.) interactions as closed-shell (van der Waals). mdpi.com |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While extensive research specifically on ligand-exchange processes for Sb(III) using MD is not widely documented in the provided results, the methodology is well-established for other trivalent ions and provides a framework for how such studies on Sb(III) would be conducted. nih.govosti.gov An ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulation has been performed to study the behavior of the Sb(3+) ion in an aqueous solution, revealing how the valence shell electrons influence the solvation structure. nih.gov
The general procedure for simulating ligand exchange involves several key steps:
System Setup: A simulation box is created containing the Sb(III) ion, the relevant ligands, and solvent molecules.
Energy Minimization and Equilibration: The system's energy is first minimized to remove any unfavorable starting conformations. This is followed by an equilibration phase, often run in NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable state. osti.gov
Production Run: After equilibration, a longer "production" simulation is run in the NPT ensemble, during which trajectory data is collected for analysis. osti.gov
Analysis: The collected data is analyzed to understand the dynamics of ligand exchange, coordination numbers, radial distribution functions, and the stability of different coordination complexes. osti.gov
In analogous studies on Am(III), MD simulations have been used to examine the complexation with ligands in ionic liquids, determining coordination numbers and the role of the solvent environment. osti.gov For Sb(III), an ab initio QMCF MD simulation highlighted the significant impact of the lone pair of electrons on the structure and dynamics of the first and second hydration shells in water. nih.gov This approach is crucial for understanding systems where electronic effects, like those from the Sb(III) lone pair, are significant. nih.gov
Reactivity and Reaction Mechanisms of Sb(III) Complexes
The reactivity of Sb(III) is diverse, characterized by its redox chemistry, Lewis acidic nature, and reactions with various small molecules.
The conversion between antimony's two most stable oxidation states, Sb(III) and Sb(V), is a critical process that influences its environmental mobility and toxicity. libretexts.orgnih.gov The oxidation of Sb(III) to the less toxic Sb(V) can occur through both abiotic and biological pathways. nih.gov
Abiotic Oxidation:
Chemical Oxidants: In aqueous environments, Sb(III) oxidation can be induced by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). nih.govbohrium.com These ROS can be generated in the presence of minerals like pyrite (B73398) (FeS₂). nih.govbohrium.com In acidic solutions, •OH is often the primary oxidant, while H₂O₂ becomes more dominant in neutral to alkaline conditions. nih.govbohrium.com
Photooxidation: The process can be significantly enhanced by light. bohrium.com For instance, the photo-excitation of organic Fe(III) complexes (e.g., with oxalate (B1200264) or citrate) generates •OH and potentially Fe(IV) species, which rapidly oxidize Sb(III). nih.gov Similarly, simulated sunlight dramatically increases the production of ROS in pyrite suspensions, accelerating Sb(III) oxidation. nih.govbohrium.com
Biological Oxidation:
Microbial Action: Certain bacteria, known as Sb-oxidizing bacteria, can transform Sb(III) to Sb(V). nih.govfrontiersin.org This is considered a detoxification mechanism for the microbes, as Sb(V) is significantly less toxic. nih.gov Some chemoautotrophic bacteria can even use the energy released from this oxidation for growth. nih.gov The rate of microbial oxidation is influenced by factors like pH, temperature, and the specific form of antimony present. frontiersin.org For example, the oxidation rate of antimony potassium tartrate (C₈H₄K₂O₁₂Sb₂) is much faster than that of antimony trisulfide (Sb₂S₃). frontiersin.org
Enzymatic Pathways: Genomic studies of Sb-oxidizing bacteria have identified genes for Sb(III) oxidase (sometimes referred to as AnoA), which is distinct from the arsenic oxidase (AioAB) found in some other bacteria. nih.gov Interestingly, some bacteria with Sb(III) oxidase can also oxidize As(III), often showing a preference for Sb(III) when both are present. nih.gov
Table 2: Key Pathways for Sb(III) to Sb(V) Oxidation
| Pathway | Key Oxidants / Mediators | Influencing Factors |
| Abiotic (Chemical) | Hydroxyl radicals (•OH), Hydrogen peroxide (H₂O₂), Iron(IV) species. nih.govnih.gov | pH, presence of minerals (e.g., pyrite), light/photo-excitation. nih.govnih.gov |
| Biotic (Microbial) | Sb-oxidizing bacteria, Sb(III) oxidase enzyme (AnoA). frontiersin.orgnih.gov | Sb chemical form, temperature, pH, dissolved oxygen. frontiersin.org |
Antimony(III) compounds, particularly halides like SbF₃ and organoantimony compounds (stibines), can function as Lewis acids. wikipedia.orgwikipedia.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. libretexts.org The Lewis acidity of Sb(III) compounds can be significantly modulated by the nature of the substituents attached to the antimony center. wikipedia.orgacs.org
Organoantimony(III) compounds, or stibines (R₃Sb), are generally considered weak Lewis acids. wikipedia.org However, their acidity can be enhanced. For example, creating cationic triarylchlorostibonium salts, [Ar₃SbCl]⁺, results in potent Lewis acids. acs.org The acidity of these cations generally increases as the number of electron-withdrawing fluorine substituents on the aryl (Ar) groups increases. acs.org
The geometry of the antimony center also plays a crucial role. Geometrically constrained dichlorostiboranes, where the antimony atom is part of a rigid five-membered ring, exhibit elevated Lewis acidity compared to their unconstrained analogues like Ph₃SbCl₂. acs.org This enhanced acidity can be quantified by methods such as measuring the change in the ³¹P NMR chemical shift of a Lewis base like triphenylphosphine (B44618) oxide (Ph₃PO) upon adduct formation. acs.org
Table 3: Comparative Lewis Acidity of Selected Antimony Compounds
| Antimony Compound | Lewis Base Probe | Observed ³¹P NMR Shift Change (Δδ ppm) | Relative Lewis Acidity |
| 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole (constrained) | Ph₃PO | 5.9 | Higher |
| Ph₃SbCl₂ (unconstrained) | Ph₃PO | 1.2 | Lower |
| Mes₃SbCl₂ (sterically hindered) | Ph₃PO | 0.5 | Lowest |
| Data sourced from a study on geometrically constrained dichlorostiboranes. acs.org |
This tunability allows Sb(III) compounds to be used as catalysts in various organic reactions, such as Friedel-Crafts alkylations and the dimerization of alkenes. acs.org
Antimony(III) complexes exhibit reactivity towards small molecules like carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). mdpi.comlibretexts.org The specific reaction depends on the coordination environment of the Sb(III) center.
In one study, the reactivity of an antimony(III) ethoxide complex containing a tridentate N-methyldiethanolamine ligand, [MeN(CH₂CH₂-O)₂]Sb(OEt), was investigated. mdpi.com This compound was found to react with a range of small molecules, including CO₂ and NH₃, demonstrating the accessibility of the Sb(III) center for further reactions. mdpi.com
Another well-documented reaction involves aqueous Sb(III) and ammonia. libretexts.org When aqueous ammonia is added to a solution containing Sb(III) ions, it results in the precipitation of white antimony(III) hydroxide, Sb(OH)₃. libretexts.org
Reaction with Aqueous Ammonia: Sb³⁺(aq) + 3NH₃(aq) + 3H₂O(l) ⇌ Sb(OH)₃(s) + 3NH₄⁺(aq) libretexts.org
While direct reactions of Sb(III) with CO₂ are a subject of specific studies, related research has shown that elevated CO₂ levels can indirectly affect antimony in the environment by altering soil and plant chemistry, which in turn impacts antimony's bioavailability and toxicity to plants. nih.gov Fungal activity on building materials containing antimony trioxide (Sb₂O₃) can generate CO₂ while also mobilizing antimony, suggesting a link between antimony compounds and CO₂ in environmental bioprocesses. usf.edu
Catalytic Activation Mechanisms in Sb(III) Systems
Antimony in its +3 oxidation state, Antimony(3+), demonstrates significant catalytic activity through a variety of activation mechanisms. These pathways are fundamentally dictated by the electronic structure of the Sb(III) center, which possesses a lone pair of electrons and accessible vacant d-orbitals. This configuration allows it to function both as a Lewis acid and to participate in redox cycles, making it a versatile element in catalysis. The principal mechanisms of catalytic activation involving Sb(III) systems include Lewis acid catalysis, redox-based catalysis involving oxidative addition and reductive elimination, and photo- or electro-catalytic pathways.
Lewis Acid Catalysis
The most established catalytic role for antimony compounds, including Sb(III) species, is as Lewis acids. acs.org In this capacity, the antimony center acts as an electron-pair acceptor, coordinating to a Lewis basic site on a substrate molecule. youtube.com This interaction polarizes the substrate, increasing its electrophilicity and lowering the activation energy for a subsequent reaction step. youtube.com
The general paradigm for Lewis acid catalysis by an Sb(III) species can be summarized as follows:
Activation: The Sb(III) catalyst reversibly coordinates to an electrophilic substrate.
Reaction: The activated substrate-catalyst complex reacts with a nucleophile.
Catalyst Regeneration: The product dissociates from the Sb(III) center, regenerating the catalyst for the next cycle. youtube.com
The Lewis acidity of antimony compounds can be systematically tuned. Factors such as the introduction of electron-withdrawing substituents or the generation of cationic antimony centers can significantly enhance acidity and, consequently, catalytic activity. tamu.edu For instance, the creation of a cationic antimony center introduces an additional electrostatic effect that boosts its Lewis acidic character. tamu.edu While antimony halides like Antimony(V) pentachloride are very strong Lewis acids, their corrosive nature has led to the development of more stable organoantimony derivatives. acs.org
| Sb(III) Catalyst System | Reaction Type | Role of Sb(III) | Research Finding | Reference(s) |
| [{C6H11N(CH2C6H4)2}SbOTf] | Mannich Reaction | Lewis acid activation of imine | Efficient catalysis for C-C bond formation. | rsc.org |
| Ph3SbO/P4S10 | Amide Formation | Activation of carbonic acid | Positively influences the reaction between carbonic acids and amines. | mdpi.com |
| (Mesityl)2SbOTf | Reduction of Phosphine Oxides | Lewis acid activation of P=O bond | Demonstrates higher efficiency than the analogous bismuth catalyst, highlighting the nuanced differences in Lewis acidity. | rsc.org |
| Antimony Trichloride (SbCl3) | Grignard Reactions | Precursor to organoantimony reagents | Reacts with organolithium or Grignard reagents to form R3Sb compounds. | wikipedia.org |
Redox-Based Catalysis
While historically considered the domain of transition metals, catalytic cycles involving changes in the oxidation state of main-group elements are gaining significant attention. nih.gov Antimony is particularly notable in this regard, with demonstrated catalytic cycles involving Sb(III)/Sb(V) and Sb(I)/Sb(III) redox couples. rsc.orgacs.org These processes often involve elementary steps of oxidative addition and reductive elimination.
Oxidative Addition and Reductive Elimination:
Oxidative Addition: A process where a chemical bond in a substrate molecule is broken and two new bonds are formed with the metal center. This increases the oxidation state and coordination number of the antimony center (e.g., Sb(III) → Sb(V)). youtube.com
Reductive Elimination: The reverse process, where two ligands on the antimony center couple and are eliminated as a single molecule. This decreases the oxidation state and coordination number (e.g., Sb(V) → Sb(III)). youtube.comyoutube.com
A notable example is the C–H bond activation at an Sb(III) center. Research has shown that organoantimony(III) complexes can activate C–H bonds in phenolate (B1203915) ligands, proceeding through successive heterolytic bond cleavage and formation steps. rsc.orgresearchgate.net This reactivity is highly sensitive to steric factors and involves charged intermediates rather than free radicals. rsc.orgnih.gov
Recent breakthroughs have also established a catalytic cycle based on the Sb(I)/Sb(III) couple. For instance, in the hydroboration of disulfides, a low-valent Sb(I) species undergoes oxidative addition with the disulfide, forming an Sb(III) intermediate, which then facilitates the hydroboration and is subsequently reduced to regenerate the Sb(I) catalyst. acs.org Similarly, organobismuth hydrides, which are chemical cousins to antimony hydrides, are invoked as key intermediates in numerous redox transformations, suggesting the potential for analogous Sb-H species in catalysis. acs.orgacs.org
| Catalytic Cycle | Key Steps | Substrate(s) | Product(s) | Research Finding | Reference(s) |
| Sb(I)/Sb(III) Redox Catalysis | Oxidative Addition of S-S bond, Reductive Elimination | Disulfides, Boranes | Thioboranes | Demonstrates a unique catalytic cycle for main-group elements in hydroboration. | acs.org |
| Sb(III) C-H Activation | Heterolytic C-H bond cleavage, Formation of Sb-C bond | Phenolate Ligands | Organoantimony-oxyaryl species | The mechanism is sensitive to steric hindrance and proceeds via charged, non-radical intermediates. | rsc.orgrsc.orgnih.gov |
Photocatalytic and Electrocatalytic Activation
Sb(III) compounds, particularly oxides and doped materials, are effective in photocatalysis and electrocatalysis. In these systems, activation is achieved not by direct substrate binding in a classical Lewis acid sense, but by the generation of highly reactive species upon excitation by light or electrical potential. acs.org
Photocatalysis: Antimony oxides (e.g., Sb2O3) or antimony-doped materials like Sb-doped Zinc Oxide (ZnO) nanocrystals can act as photocatalysts. acs.orgmdpi.comwikipedia.org Upon absorption of visible light, these materials promote the formation of electron-hole pairs. This leads to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which then oxidize organic pollutants. acs.org In some systems, such as Sr2Sb2O7, lattice oxygen can be activated, which in turn promotes the activation of O2 and H2O to enhance the production of radicals. acs.org
Electrocatalysis: Antimony-based materials are also used as catalysts or co-catalysts in electrochemical reactions. For example, antimony-doped tin oxide (ATO) has been used as a support for palladium catalysts in the electrooxidation of formic acid. The presence of antimony creates oxygen vacancies, which facilitates the oxidation process. acs.org More advanced research has led to the development of main-group single-atom catalysts (SACs), where isolated Sb-N4 moieties are embedded in N-doped graphene. The electronic structure of these Sb(III) sites can be precisely regulated, for instance by functionalizing the graphene support with epoxy groups, to optimize the adsorption of intermediates and achieve high activity for reactions like the oxygen reduction reaction (ORR). nih.gov
Environmental Biogeochemistry and Geochemical Cycling of Antimony 3+
Environmental Fate and Transport of Antimony(3+)
Remobilization from Sediments
The remobilization of antimony(3+) (Sb(III)) from sediments is a critical process influencing its environmental fate and transport in aquatic ecosystems. This phenomenon is governed by a complex interplay of geochemical conditions, microbial activity, and sediment properties. Sb(III) is generally considered more mobile and potentially more bioavailable than its pentavalent counterpart, Sb(V), under certain environmental conditions, making its release from sediment matrices a key area of study in antimony biogeochemistry nih.govresearchgate.net.
Factors Influencing Sb(III) Remobilization
Several factors dictate the extent and rate at which Sb(III) is remobilized from sediments:
Redox Conditions and Speciation: The redox state of antimony is a primary determinant of its mobility. Sb(III) is thermodynamically favored under reducing conditions, while Sb(V) dominates under oxidizing conditions rsc.orgpnnl.gov. In anoxic sediments, Sb(V) can be reduced to Sb(III) by microbial activity or abiotic processes, such as the interaction with reduced iron species nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. While Sb(III) can be immobilized through precipitation as insoluble sulfides (e.g., stibnite, Sb₂S₃) in sulfidic environments or by strong adsorption to iron oxyhydroxides rsc.orgpnnl.govresearchgate.net, its inherent solubility across a broad pH range and its lower affinity for some mineral surfaces compared to Sb(V) can facilitate its release into porewater and overlying waters nih.govpnnl.govacs.org. Conversely, under oxic conditions, Sb(III) can be oxidized to Sb(V), which may then be released or sorbed depending on other factors nih.govacs.orgacs.org.
pH: pH significantly impacts Sb speciation and its interaction with sediment components. Sb(III) tends to be more soluble and mobile at higher pH values acs.orgresearchgate.net. Studies indicate that Sb(III) adsorption to iron hydroxides, common sorbents in sediments, is strong in the pH range of 6-10 acs.org. In contrast, while arsenic mobility is often enhanced under acidic conditions, antimony release is typically observed to increase under alkaline conditions researchgate.net.
Organic Matter and Sulfide (B99878): Sedimentary organic matter (SOM) can act as an electron donor or shuttle, promoting the reduction of Sb(V) to Sb(III) in anaerobic environments rsc.org. SOM can also bind Sb through complexation, influencing its mobility. The presence of sulfide, often produced by sulfate-reducing bacteria in anoxic sediments, can lead to the precipitation of highly insoluble antimony sulfides, thereby immobilizing Sb(III) rsc.org.
Microbial Activity: Microbial transformations are central to antimony cycling in sediments. Bacteria can mediate the reduction of Sb(V) to Sb(III), a process that can enhance Sb(III) availability nih.govresearchgate.netresearchgate.netacs.org. Microbial oxidation of Sb(III) to Sb(V) also occurs, influencing its speciation and subsequent fate nih.govresearchgate.netnih.gov. Furthermore, microbial activity, particularly the dissimilatory reduction of iron and manganese oxides, can lead to the reductive dissolution of these minerals, releasing previously sorbed antimony, including Sb(III) rsc.orgresearchgate.net.
Sorption and Mineral Dissolution: Antimony species, particularly Sb(III), can sorb onto various mineral surfaces present in sediments, such as iron and manganese oxyhydroxides and clay minerals rsc.orgacs.orgresearchgate.net. The strength of this sorption is dependent on mineral type, surface properties, and solution chemistry (pH, ionic strength). The remobilization of Sb(III) can occur when these sorbent minerals undergo dissolution, often triggered by changes in redox potential or pH, or by microbial activity rsc.orgresearchgate.net. For instance, the reductive dissolution of Fe(III) oxides under anoxic conditions can liberate sorbed Sb researchgate.net.
Methylation: Biological methylation of antimony can also influence its translocation within sediments. Methylated antimony species, such as dimethylantimony, have been detected in sediment porewaters, indicating that methylation is a relevant, though perhaps underestimated, factor in antimony's movement acs.org.
Research Findings and Quantitative Data
Research has provided quantitative insights into the processes governing Sb(III) remobilization from sediments:
Table 1: Influence of pH on Sb(III) Mobilization and Oxidation on Goethite Surfaces This table illustrates how pH affects the interaction of Sb(III) with a common mineral sorbent, goethite, leading to oxidation and potential mobilization.
| pH | Sb(III) Adsorption Change (7 days) | Sb(III) Mobilization (%) | Sb(V) in Solution (%) | Notes |
| 3.0 | Constant | ~0 | <0.2 | Minimal oxidation or mobilization observed. |
| 7.3 | Constant | ~0 | <0.2 | Minimal oxidation or mobilization observed. |
| 9.9 | Decreased 30% | ~30 | 77 (after 1 day) | Oxidation of adsorbed Sb(III) and release of Sb(V) occurred. |
| 12 | N/A | ~58 (with O₂) | N/A | Enhanced release of Sb in the presence of oxygen at high pH. |
Source: Adapted from acs.org
Table 2: Methylated Antimony Species in Sediment Porewater Methylation can alter the mobility of antimony in sediments.
| Sb Species | Concentration Range (μg/L) | Notes |
| Dimethylantimony (DMSb) | Up to 2.7 | Predominant organic antimony species found. |
| Monomethylantimony (MMSb) | Detected | Present alongside dimethylated species. |
Source: Adapted from acs.org
Table 3: Sb(III) and Sb(V) Adsorption on Soils This data, from soil studies, provides an indication of the sorption capacities for different antimony species, which is relevant to sediment behavior.
| Soil Sample | Sb Species | Max Adsorbed Amount (mg/kg) | pH Range Studied | Notes |
| Soil 1 | Sb(III) | 1314.46 | 4-10 | Adsorption behavior showed little pH dependency. |
| Soil 1 | Sb(V) | 415.65 | 4-10 | Adsorption behavior showed little pH dependency. |
| Soil 2 | Sb(III) | 1359.25 | 4-10 | Adsorption behavior showed little pH dependency. |
| Soil 2 | Sb(V) | 535.97 | 4-10 | Adsorption behavior showed little pH dependency. |
Source: Adapted from researchgate.net
Table 4: Qualitative pH-Dependent Sb Release from Sediments This table summarizes observed trends in Sb release based on pH conditions.
| Condition | pH Range | Sb Release Trend | Notes |
| Reducing | N/A | Less release | Attributed to stable Sb(III) adsorption by iron hydroxide (B78521). |
| Alkaline | High | Increased | Antimony tends to be released more readily under alkaline conditions. |
| Acidic | Low (pH 4) | Unchanged | Dissolved Sb concentration remained stable in acidic water. |
| Near Neutral | pH ~6.5 | Increased | Soluble Sb concentration showed an increase near neutral pH. |
Source: Adapted from researchgate.net
Seasonal and Interface Processes
Seasonal variations, such as the development of anoxia during ice cover in subarctic lakes, can influence the remobilization of elements from sediments, though antimony concentrations may not always show the same strong coupling with Fe/Mn redox cycles as arsenic nih.govresearchgate.net. Processes at the sediment-water interface, including molecular diffusion and advection, are critical for the net flux of antimony from sediments to the overlying water column scirp.orgscirp.org. In some systems, sediments can act as a source for antimony, indicating active remobilization nih.gov.
Analytical and Spectroscopic Methodologies for Antimony 3+ Speciation and Characterization
Advanced Speciation Analysis Techniques
Speciation analysis for antimony involves a two-step process: first, the separation of different antimony species, followed by their sensitive and specific detection oup.comscielo.br. Techniques that combine chromatographic separation with element-specific detection, known as hyphenated techniques, have become the cornerstone for reliable antimony speciation oup.comscielo.brscielo.brresearchgate.net. These methods are crucial for understanding the fate and transport of antimony in environmental and biological systems, as well as for assessing human exposure and health risks oup.comscielo.br.
Hyphenated Chromatography-Atomic Spectrometry Methods
Hyphenated chromatography-atomic spectrometry methods integrate the separation power of chromatography with the sensitive and element-specific detection capabilities of atomic spectrometry. This combination allows for the resolution of complex mixtures containing different antimony species and their subsequent quantification oup.comscielo.brscielo.brresearchgate.net.
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a highly sensitive and widely used technique for antimony speciation oup.comresearchgate.netoup.com. In this setup, liquid chromatography (LC) separates the various antimony species based on their chemical properties, while ICP-MS provides highly selective and sensitive detection of antimony isotopes oup.comresearchgate.netoup.com. This allows for the simultaneous identification and quantification of inorganic Sb(III), Sb(V), and organic antimony species like trimethylantimony (B1201520) (TMSb) oup.comoup.com.
Research has demonstrated the effectiveness of LC-ICP-MS for analyzing antimony species in complex matrices such as soil samples oup.comoup.com. For instance, a method using an anion exchange column with an elution mobile phase of 200 mmol/L ammonium (B1175870) tartrate and 4% methanol (B129727) at pH 5.0 achieved the simultaneous separation of Sb(III), Sb(V), and TMSb oup.comoup.com. Under these optimized conditions, the retention times were reported as 6.8 minutes for Sb(III), 2.1 minutes for Sb(V), and 3.8 minutes for TMSb oup.comoup.com. The detection limits achieved for these species were 0.03 µg/L for Sb(III), 0.02 µg/L for Sb(V), and 0.05 µg/L for TMSb oup.comoup.com. Spiked recoveries for these species ranged from 88% to 118%, indicating good accuracy and reliability oup.comoup.com.
Another study reported detection limits of 0.016 µg/L for Sb(III) and 0.021 µg/L for Sb(V) in water samples, with retention times of 4.5 minutes for Sb(III) and 2.7 minutes for Sb(V) researchgate.net. Further improvements in sensitivity can be achieved by coupling LC with hydride generation (HG) prior to ICP-MS detection (LC-HG-ICP-MS), yielding detection limits in the nanogram range for Sb(III) and Sb(V) researchgate.net. A non-chromatographic approach using Multisyringe Flow Injection Analysis (MSFIA) coupled with HG-ICP-MS also demonstrated a detection limit of 0.016 µg/L for Sb(III) with good recoveries (90-111%) dntb.gov.ua.
Table 1: LC-ICP-MS Speciation Data for Antimony
| Technique | Analyte | Detection Limit (µg/L) | Recovery (%) | Retention Time (min) | Matrix/Reference |
| LC-ICP-MS | Sb(III) | 0.03 | 88-118 | 6.8 | Soil oup.comoup.com |
| Sb(V) | 0.02 | 88-118 | 2.1 | Soil oup.comoup.com | |
| TMSb | 0.05 | 88-118 | 3.8 | Soil oup.comoup.com | |
| LC-ICP-MS | Sb(III) | 0.016 | N/A | 4.5 | Water researchgate.net |
| Sb(V) | 0.021 | N/A | 2.7 | Water researchgate.net | |
| HPLC-HG-ICP-MS | Sb(III) | 0.04 (ng) | N/A | N/A | Water researchgate.net |
| Sb(V) | 0.008 (ng) | N/A | N/A | Water researchgate.net | |
| MSFIA-HG-ICP-MS | Sb(III) | 0.016 | 90-111 | N/A | Water dntb.gov.ua |
Liquid Chromatography-Inductively Coupled Plasma Optical Emission Spectrometry (LC-ICP-OES)
Liquid Chromatography coupled with Inductively Coupled Plasma Optical Emission Spectrometry (LC-ICP-OES) offers an alternative for antimony speciation, providing good separation capabilities with a robust detection system scielo.brnih.govresearchgate.net. While generally less sensitive than LC-ICP-MS, LC-ICP-OES is still effective for quantifying antimony species in various aqueous samples nih.gov.
A method developed for LC-ICP-OES allows for the simultaneous separation and direct quantification of Sb(III) and Sb(V) in aqueous samples nih.gov. The detection limits for Sb(III) ranged from 24.9 to 32.3 µg/L, and for Sb(V) from 36.2 to 46.0 µg/L, depending on the emission wavelength used nih.gov. The lowest limit of quantification (LOQ) was observed at a wavelength of 217.582 nm, yielding 80.7 µg/L for Sb(III) and 49.9 µg/L for Sb(V) nih.gov. Recoveries for both Sb(III) and Sb(V) were consistently above 90%, irrespective of the matrix or wavelength, demonstrating the method's reliability nih.gov. Chromatographic separation typically shows Sb(III) eluting around 3.0 minutes and Sb(V) around 5.2 minutes nih.gov.
Table 2: LC-ICP-OES Speciation Data for Antimony
| Analyte | Detection Limit (µg/L) | Limit of Quantification (µg/L) | Recovery (%) | Retention Time (min) | Reference |
| Sb(III) | 24.9 - 32.3 | 80.7 (at 217.582 nm) | >90 | ~3.0 | nih.gov |
| Sb(V) | 36.2 - 46.0 | 49.9 (at 217.582 nm) | >90 | ~5.2 | nih.gov |
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) for Speciation
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a well-established technique for the determination of antimony, particularly when coupled with a separation method like High-Performance Liquid Chromatography (HPLC) for speciation analysis scielo.brscielo.brresearchgate.nettubitak.gov.trresearchgate.net. The principle involves the selective conversion of antimony species into volatile hydrides, most notably stibine (B1205547) (SbH3), which are then introduced into an atomic absorption spectrometer for detection scielo.brscielo.brresearchgate.netresearchgate.net. The selectivity for Sb(III) is often achieved by using complexing agents, such as citric acid, which inhibit the hydride formation of Sb(V) scielo.brscielo.brresearchgate.net.
Studies using HPLC-HG-AAS have reported detection limits for Sb(III) as low as 0.8 µg/L and for Sb(V) at 1.0 µg/L tubitak.gov.tr. The separation in these systems is typically achieved using anion exchange columns with eluents like citrate (B86180) solutions tubitak.gov.tr. For example, a method using 50 mmol/L citrate at pH 4.0 as the eluent resulted in retention times of 10.0 minutes for Sb(III) and 2.0 minutes for Sb(V) on a 250 mm column tubitak.gov.tr.
More direct HG-AAS methods, often employing flow injection analysis (FIA) systems, have also been developed for Sb(III) speciation scielo.brresearchgate.net. These methods can achieve detection limits of 0.48 µg/L for Sb(III) and 0.15 µg/L for total antimony, with recoveries ranging from 89.1% to 108.1% for Sb(III) scielo.br. A sampling rate of up to 26 analyses per hour has been reported for HG-AAS, making it suitable for routine analysis researchgate.net.
Table 3: HG-AAS Speciation Data for Antimony
| Technique | Analyte | Detection Limit (µg/L) | Recovery (%) | Retention Time (min) | Reference |
| HPLC-HG-AAS | Sb(III) | 0.8 | N/A | 10.0 | tubitak.gov.tr |
| HPLC-HG-AAS | Sb(V) | 1.0 | N/A | 2.0 | tubitak.gov.tr |
| HG-AAS (FIA) | Sb(III) | 0.48 | 89.1-108.1 | N/A | scielo.br |
| HG-AAS (FIA) | Total Sb | 0.15 | 95.6-102.3 | N/A | scielo.br |
| HG-AAS | Sb(III) | 0.05 | N/A | N/A | researchgate.net |
| HG-AAS | Total Sb | 0.11 | N/A | N/A | researchgate.net |
Frontal Chromatography-Inductively Coupled Plasma Mass Spectrometry (FC-ICP-MS)
Frontal Chromatography coupled with ICP-MS (FC-ICP-MS) represents a more recent advancement for rapid antimony speciation analysis mdpi.com. This technique is particularly valuable for analyzing samples where speed and sensitivity are paramount, such as in the study of antimony migration from materials like PET plastics into water mdpi.com. FC-ICP-MS utilizes a continuous sample introduction method to achieve species separation, often employing specialized chromatographic columns, followed by highly sensitive detection by ICP-MS mdpi.com.
A notable development in this area is an FC-ICP-MS method designed for the speciation analysis of Sb(III) and Sb(V) in water samples mdpi.com. This method has demonstrated a rapid analysis time of approximately 150 seconds and achieved detection limits below 1 ng kg⁻¹ mdpi.com. The separation is typically performed on a strong cationic exchange resin column, yielding well-defined signals for Sb(III) and Sb(V) that allow for reliable quantification without significant peak overlap mdpi.com.
Table 4: FC-ICP-MS Speciation Data for Antimony
| Analyte | Detection Limit | Analysis Time (s) | Reference |
| Sb(III) | < 1 ng kg⁻¹ | 150 | mdpi.com |
| Sb(V) | < 1 ng kg⁻¹ | 150 | mdpi.com |
Challenges in Sb(III) Speciation: Stability and Preservation
A significant challenge in the speciation analysis of antimony, especially Sb(III), is the inherent instability of the species and the difficulties associated with their preservation during sample collection, storage, and analysis oup.comscielo.brmdpi.comresearchgate.netunige.ch. Sb(III) is prone to oxidation to Sb(V) in the presence of oxygen, especially under certain environmental conditions such as neutral to alkaline pH, elevated temperatures, or the presence of oxidizing agents oup.comunige.ch. This redox transformation can occur rapidly, with reported half-lives for Sb(III) ranging from minutes to hours in specific matrices unige.ch.
The low chromatographic recovery of antimony species and the potential for species conversion on chromatographic columns, particularly when using stronger mobile phases, also pose analytical hurdles oup.comscielo.brmdpi.com. Furthermore, trace levels of antimony species may be present at concentrations too low for reliable detection by some methods oup.comscielo.br.
Studies investigating the stability of antimony species in biological matrices, such as urine, have highlighted these issues researchgate.net. Antimony species were found to be highly unstable when stored at -70 °C, potentially undergoing oxidation of Sb(III) to Sb(V) or transforming into species that could not be eluted from the chromatographic column researchgate.net. However, the addition of chelating agents like EDTA was shown to stabilize Sb(III) for over a week at 4 °C, mitigating co-precipitation and transformation during storage researchgate.net. Effective sample preservation strategies, often involving rapid cooling, acidification, or the addition of specific stabilizing agents, are therefore critical to ensure the integrity of Sb(III) species before analysis researchgate.netunige.ch.
Solid-State Spectroscopic Characterization of Sb(III)
The precise determination of antimony's oxidation state and local coordination environment in solid matrices is crucial for understanding its environmental fate, mobility, and toxicological impact. Solid-state spectroscopic techniques offer powerful, non-destructive methods for achieving this characterization. Among these, X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Fourier Transform Infrared (FT-IR) Spectroscopy, and Scanning Electron Microscopy with Energy-Dispersive Spectrometry (SEM-EDS) are particularly valuable.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that probes the electronic and local structural properties of atoms within a material. It involves measuring the absorption of X-rays as a function of energy, near and above a specific absorption edge of an element. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) lightsource.ca. Both regions provide complementary information critical for speciation and characterization.
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination
The XANES region, typically extending up to ~50 eV above the absorption edge, is highly sensitive to the oxidation state and local electronic structure of the absorbing atom lightsource.caumich.edu. For antimony, XANES analysis, particularly at the Sb K-edge, is a primary method for distinguishing between Sb(III) and Sb(V) species in solid samples publish.csiro.auamazonaws.combohrium.comresearchgate.net. The position of the absorption edge shifts to higher energies with an increase in the oxidation state of the element researchgate.netnih.govresearchgate.net. For instance, Sb(V) species generally exhibit a higher edge energy compared to Sb(III) species. This technique allows for the identification and quantification of different antimony oxidation states present in a sample, which is essential as their environmental mobility and toxicity differ significantly researchgate.net. Research has demonstrated that XANES can reliably discriminate between Sb(III) and Sb(V) coordination environments publish.csiro.aubohrium.com.
Table 3.2.1.1: Representative XANES Edge Features for Antimony Species
| Antimony Species | Characteristic XANES Feature / Edge Position (eV) | Reference | Notes |
| Sb(III) | Lower edge energy, specific spectral features | publish.csiro.aubohrium.comresearchgate.net | Often associated with Sb-thiol or Sb(OH)₃ complexes. |
| Sb(V) | Higher edge energy, distinct spectral features | publish.csiro.aubohrium.comresearchgate.net | Often associated with Sb(OH)₆⁻ or Sb-O coordination. |
Note: Specific numerical edge position values can vary depending on the sample matrix and experimental conditions.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments
Following the XANES region, the EXAFS spectrum extends from approximately 50 eV to 1000 eV above the absorption edge lightsource.calibretexts.org. The oscillations in this region are due to the interference of the outgoing photoelectrons with backscattered waves from neighboring atoms umich.edulibretexts.org. Analysis of EXAFS data, typically through Fourier transforms, provides detailed information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the type of neighboring atoms lightsource.caumich.edupublish.csiro.aulibretexts.org. For Sb(III), EXAFS can elucidate its coordination geometry and the nature of the atoms it is bonded to in solid materials. For example, studies have indicated that Sb(III) in silicate (B1173343) glasses tends to exhibit trigonal pyramidal coordination, whereas Sb(V) typically adopts octahedral coordination anu.edu.au. Research on antimony in complex matrices like humic acid-antimony composites has utilized EXAFS to probe Sb-O coordination, although sensitivity can be limited by the complexity of the sample researchgate.net. In some studies, Sb has been found to exhibit a range of coordination numbers and bond distances, suggesting diverse local environments cnr.it.
Table 3.2.1.2: Local Coordination Environments of Antimony from EXAFS Studies
| Antimony Species | Coordination Environment | Bond Distance (Å) | Reference | Notes |
| Sb(III) | Trigonal pyramidal | Variable | anu.edu.au | Observed in silicate glasses. |
| Sb(III) | Variable | 2.98 - 3.16 | cnr.it | Observed in Tl, Sb, As-rich pyrite (B73398); suggests diverse local environments. |
Note: Specific bond distances and coordination numbers are highly dependent on the specific chemical compound and matrix.
X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the surface of a material stanford.eduntu.edu.twresearchgate.netthermofisher.com. XPS works by irradiating a sample with X-rays, causing the ejection of core-level electrons (photoelectrons). The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment stanford.eduntu.edu.tw. The binding energy of these electrons is highly sensitive to the oxidation state and the chemical bonding of the atom stanford.eduntu.edu.tw.
For Sb(III), XPS can provide valuable information about its presence and chemical state on surfaces or within the top few nanometers of a solid sample stanford.edu. Studies have used XPS to identify valence state transformations of antimony, indicating its interaction with surface species like iron/manganese oxides, which can act as oxidants or reductants mdpi.com. By analyzing the characteristic binding energies of antimony's core electrons (e.g., Sb 3d or Sb 4d), researchers can distinguish between Sb(III) and Sb(V) species and identify the types of chemical bonds formed, such as Sb-O or Sb-S ntu.edu.tw.
Table 3.2.2: Representative XPS Binding Energies for Antimony Species
| Antimony Species | Core Level | Binding Energy (eV) | Reference | Notes |
| Sb(III) | Sb 3d₅/₂ | ~530.0 - 531.5 | ntu.edu.twmdpi.com | Binding energy can vary with chemical environment. |
| Sb(V) | Sb 3d₅/₂ | ~531.5 - 533.0 | ntu.edu.twmdpi.com | Higher binding energy compared to Sb(III). |
Note: Binding energies are approximate and highly dependent on the specific chemical environment, sample preparation, and instrument calibration.
Fourier Transform Infrared (FT-IR) Spectroscopy for Bonding Information
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and characterizing chemical bonding within molecules bruker.comlibretexts.org. It operates by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies unique to different chemical bonds and molecular structures bruker.comlibretexts.org. For solid samples, FT-IR analysis typically involves preparing the sample as a KBr pellet or a Nujol mull, or using Attenuated Total Reflectance (ATR) accessories bruker.comlibretexts.orguc.edumeasurlabs.com.
While FT-IR does not directly measure oxidation states, it can provide information about the bonding environment of antimony, particularly when it is incorporated into mineral structures or organic matrices. For example, FT-IR can identify characteristic vibrations associated with Sb-O bonds, Sb-S bonds, or the functional groups of the matrix to which Sb(III) is bound, such as hydroxyl or carboxyl groups in humic substances researchgate.net. By comparing the spectrum of an antimony-containing sample to reference spectra of known compounds, researchers can infer the types of chemical bonds and functional groups involved in Sb(III) speciation bruker.commeasurlabs.com.
Table 3.2.3: Potential FT-IR Spectral Features Related to Sb(III) in Solid Matrices
| Vibrational Mode / Functional Group | Approximate Wavenumber (cm⁻¹) | Reference | Notes |
| Sb-O stretching | 500 - 700 | bruker.comlibretexts.org | Can be indicative of antimony oxides or oxyhydroxides. |
| Sb-S stretching | 300 - 450 | bruker.comlibretexts.org | Relevant for antimony sulfide (B99878) species. |
| Hydroxyl (O-H) stretching | 3200 - 3600 | researchgate.net | Observed in humic acid, potentially interacting with Sb(III). |
| Carboxyl (C=O) stretching | 1700 - 1750 | researchgate.net | Observed in humic acid, potentially interacting with Sb(III). |
Scanning Electron Microscopy with Energy-Dispersive Spectrometry (SEM-EDS) for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive Spectrometry (EDS) is a powerful technique for visualizing the morphology of solid samples at high resolution and simultaneously determining their elemental composition rtilab.commdpi.comthermofisher.cn. SEM generates images by scanning a focused electron beam across the sample surface, detecting secondary and backscattered electrons that provide topographical and compositional contrast rtilab.commdpi.com. EDS analysis is performed concurrently, where the interaction of the electron beam with the sample generates characteristic X-rays emitted by the constituent elements rtilab.commdpi.comthermofisher.cn. Each element emits X-rays at specific energies, allowing for qualitative and semi-quantitative elemental mapping and point analysis rtilab.comthermofisher.cn.
Table 3.2.4: Typical SEM-EDS Applications for Antimony-Containing Solid Samples
| Parameter Measured | Technique | Information Provided | Reference |
| Morphology | SEM | Surface topography, particle shape, size, and texture. | rtilab.commdpi.com |
| Elemental Composition | EDS | Identification and relative quantification of elements present (e.g., Sb, O, Fe, S). | rtilab.commdpi.comthermofisher.cn |
| Elemental Distribution | EDS Mapping | Spatial distribution of elements across the sample surface. | thermofisher.cn |
| Phase Identification | SEM-EDS | Correlation of morphology with elemental composition to infer phase identity. | mdpi.com |
Note: EDS provides semi-quantitative elemental analysis, with accuracy depending on sample preparation, matrix effects, and calibration.
Applications of Antimony 3+ in Advanced Materials and Catalysis
Antimony(3+) in Functional Materials Development
Semiconductor Performance Enhancement
Antimony(3+) compounds and ions are utilized to improve the performance of semiconductor materials. Antimony can be incorporated into semiconductor lattices as a dopant to modify electrical properties. For instance, antimony doping in certain III-V compound semiconductors, such as those containing indium antimonide (InSb), is crucial for creating materials with high electron mobility, essential for infrared detectors and high-speed electronic devices alltialloys.comnationalepitaxyfacility.co.uk. Antimony-based semiconductors are also being explored for next-generation electronics, including topological insulators, due to their unique electronic properties that facilitate efficient electricity flow with minimal energy loss alltialloys.com. Furthermore, antimony-tin oxides are employed in display technologies to enhance brightness and power efficiency in screens alltialloys.com.
Flame Retardant Synergism
Antimony(3+) compounds, most notably antimony trioxide (Sb₂O₃), are widely recognized for their efficacy as synergists in flame retardant systems, particularly when combined with halogenated compounds alfa-chemistry.comnihonseiko.co.jpstackexchange.comaerofiltri.itsamaterials.comatamanchemicals.comamspec.netdiscoveryalert.com.aualfa-chemistry.comsamaterials.com. While antimony trioxide itself does not possess flame-retardant properties, it acts as a catalyst, facilitating the breakdown of halogenated flame retardants. This process generates volatile antimony oxyhalides and antimony halides, which effectively trap free radicals in the vapor phase of combustion, thereby interrupting the chain reactions that sustain fire nihonseiko.co.jpstackexchange.comaerofiltri.itdiscoveryalert.com.au. This synergistic action allows for the use of lower concentrations of halogenated compounds, improving cost-efficiency and reducing the adverse effects on polymer properties discoveryalert.com.auup.ac.za. In polypropylene (B1209903) (PP) composites, an ammonium (B1175870) polyphosphate/pentaerythritol/Sb₂O₃ system has shown significant improvement, with a limiting oxygen index (LOI) increasing from 27.8% to 36.6%, meeting the UL-94 V-0 standard when 2 wt% Sb₂O₃ was added alfa-chemistry.com. Nano-sized Sb₂O₃ has also demonstrated effectiveness in improving the flame retardancy and mechanical strength of polyvinyl chloride (PVC) composites when surface-modified alfa-chemistry.com.
Nanomaterials Synthesis and Optoelectronic Applications
Antimony(3+) precursors are instrumental in the synthesis of various nanomaterials with significant optoelectronic applications. Antimony trisulfide (Sb₂S₃) nanoparticles and nanowires are synthesized for use in thermoelectric, photovoltaic, and electrochemical energy systems mrs.orgresearchgate.netrsc.org. Sb₂S₃ is a low-toxic, earth-abundant semiconductor with a band gap typically ranging from 1.7 to 2.46 eV, making it suitable for applications in solar cells, photodetectors, and other optoelectronic devices researchgate.netrsc.orgscirp.org. For example, Sb₂S₃ thin films prepared via chemical bath deposition at room temperature have shown potential for use in solar cells, achieving power conversion efficiencies of up to 5.1% cam.ac.uk. Furthermore, single-crystalline Sb₂S₃ rods synthesized via hydrothermal methods and subsequent thermal treatment have demonstrated impressive optoelectronic properties, with a photodetector fabricated from these rods exhibiting a high response rate and external quantum efficiency rsc.org. Antimony(III) chloride (SbCl₃) has also been used as a precursor for the synthesis of Sb₂S₃ nanorods sigmaaldrich.com. Antimony(III) iodide (SbI₃) is another compound used in the development of optoelectronic devices, including photodetectors and solar cells, due to its ability to form high-quality thin films samaterials.com.
Pigments and Opacifying Agents in Ceramics and Glass
Antimony(III) oxide (Sb₂O₃) is a well-established opacifying agent in ceramic glazes and enamels, providing white, smooth, and opaque finishes samaterials.comatamanchemicals.comsmalted.comdigitalfire.comdigitalfire.comalibaba.comriverlandtrading.comnih.govysfrit.commultichemexports.commicronmetals.comrefsan.com.trossila.comamericanelements.com. It is particularly effective in low-fire glazes and porcelain enamels, enhancing the covering power and hiding ability of ceramic coatings riverlandtrading.comrefsan.com.tr. While Sb₂O₃ itself does not produce color, it can contribute to yellow hues in lead-containing glazes due to the formation of lead antimonate (B1203111) (Naples yellow) digitalfire.comdigitalfire.com. Antimony is also used as a yellow body stain in conjunction with rutile or titanium digitalfire.comdigitalfire.comrefsan.com.tr. In the brick industry, antimony is employed to bleach red-burning clay to a buff color, creating variegated coloration digitalfire.comrefsan.com.tr. In the glass industry, small percentages of antimony oxide are used as a fining agent to remove bubbles and impurities, contributing to clarity and stability, particularly in optical glass and emerald green glass samaterials.comdigitalfire.comrefsan.com.tramericanelements.com.
New Materials based on Unique Sb Bonding
Research into new materials leverages the unique bonding characteristics of Antimony(3+). Antimony(III) compounds, such as antimony trisulfide (Sb₂S₃), are being investigated for their potential in advanced material technologies, including thermoelectric applications and as anode materials for lithium-ion and sodium-ion batteries, owing to their high energy density and long lifespan mrs.orgossila.com. Antimony-based perovskites are also showing promise for improving the efficiency and durability of next-generation solar panels discoveryalert.com.au. Furthermore, antimony(III) compounds are explored in coordination chemistry to create novel materials with specific properties. For instance, antimony(III) thiogallates, such as Ag₃SbS₃ (pyrargyrite), are known for their nonlinear optical properties dicames.online. Organoantimony compounds are also being studied for their catalytic activity in polymerization and other chemical transformations discoveryalert.com.aunih.govchemimpex.com.
Computational and Theoretical Studies of Antimony 3+
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are extensively utilized to investigate the electronic structure, bonding characteristics, and fundamental properties of Antimony(3+) species. These computational approaches provide detailed insights into the stability of Sb(III) complexes, the nature of chemical bonds formed, and the distribution of electron density. Research in this domain focuses on characterizing key Sb(III) species commonly found in aqueous environments, such as Sb(OH)₃ (antimonous acid), SbO⁺ (antimonyl ion), and various chloro-antimonyl complexes (e.g., SbOCl, SbOCl₂⁻, SbOCl₃²⁻).
These calculations typically involve optimizing the geometries of these species to identify their most stable configurations. The resulting bond lengths, bond angles, and vibrational frequencies are instrumental in the identification and characterization of these species. Electronic structure analysis, encompassing the computation of molecular orbitals, atomic charges, and electrostatic potentials, elucidates the electron density distribution and bond polarity, which are critical determinants of reactivity and intermolecular interactions. For instance, studies have computed the electronic density distribution around the antimony atom in Sb(OH)₃, revealing the covalent nature of the Sb-O bonds and the significant influence of the lone pair on the antimony atom, which dictates its coordination chemistry and reactivity rsc.orgresearchgate.netnankai.edu.cnaip.org. The relative energies of various Sb(III) species under different conditions (e.g., pH, presence of ligands) are also calculated to predict their speciation and stability geologyscience.rumdpi.commdpi.com.
Illustrative Data from Quantum Chemical Calculations:
| Species | Calculated Sb-O Bond Length (Å) | Calculated Sb-OH Bond Length (Å) | Charge on Sb | Relative Energy (kJ/mol) |
| Sb(OH)₃ | 1.95 | 0.97 | +1.5 | 0.0 |
| SbO⁺ | 1.88 | N/A | +2.1 | +50 |
| Sb(OH)₂⁺ | 1.92 | 0.96 | +1.8 | +25 |
| SbCl₃ | N/A | N/A | +1.5 | +75 |
Note: The data presented in this table are illustrative examples derived from typical quantum chemical calculation outputs for Sb(III) species in aqueous environments and are intended to represent the types of findings obtained in such studies.
Molecular Modeling of Environmental Interactions
Molecular modeling techniques are crucial for understanding the interactions of Antimony(3+) with environmental components, particularly mineral surfaces and dissolved organic matter. These models aid in predicting the environmental fate, transport, and bioavailability of Sb(III).
Surface Complexation Modeling (e.g., Diffuse Double Layer Model)
Surface complexation models (SCMs) are widely applied to describe the adsorption of metal ions and metalloids onto mineral surfaces, providing molecular-level insights into these interactions. For Antimony(3+), SCMs are vital for predicting its behavior in soils, sediments, and aquatic systems. The Diffuse Double Layer Model (DDLM) is a frequently employed framework, which accounts for electrostatic interactions between the mineral surface and the aqueous phase. In the DDLM, surface sites are treated as charged entities surrounded by a diffuse layer of counter-ions. Sb(III) species, such as Sb(OH)₃ or its protonated forms, can adsorb to these surfaces through inner-sphere complexation (direct bonding to surface functional groups) or outer-sphere complexation (electrostatic attraction) nih.govresearchgate.netiwaponline.comresearchgate.netpsu.eduacs.org.
Studies utilizing SCMs aim to determine surface complexation constants for the formation of various Sb(III) surface complexes (e.g., >S-OSb(OH)₂, where >S-OH represents a surface hydroxyl group) as a function of pH, ionic strength, and surface characteristics. These constants are essential for simulating Sb(III) adsorption under diverse environmental conditions. Modeling efforts have demonstrated that Sb(III) adsorption is highly pH-dependent, generally increasing with decreasing pH due to the protonation of surface sites and changes in Sb(III) speciation nih.goviwaponline.comgov.bc.capnnl.gov. For example, the DDLM has been successfully applied to model Sb(III) adsorption on iron oxides, revealing that sorption occurs through the formation of bidentate mononuclear and binuclear complexes with surface hydroxyl groups nih.govresearchgate.net.
Illustrative Surface Complexation Parameters for Sb(III) on Oxides:
| Surface Type | Adsorbed Species | Complexation Model | Surface Complexation Constant (log K) | pH Range of High Adsorption |
| Goethite | Sb(OH)₃ | DDLM | 4.5 (for >Fe-OSb(OH)₂) | 4-7 |
| Alumina | Sb(OH)₃ | DDLM | 3.8 (for >Al-OSb(OH)₂) | 5-8 |
| Iron Oxides | Sb(OH)₃ | DDLM | 4.2 (for >Fe-OSb(OH)₂) | 4-7 |
Note: The data presented in this table are illustrative examples of surface complexation constants derived from modeling Sb(III) adsorption onto common mineral surfaces and are intended to represent the types of findings obtained in such studies.
Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-second-order)
Adsorption isotherm models, such as the Langmuir and Freundlich models, are employed to quantify the equilibrium relationship between the concentration of Sb(III) in solution and the amount adsorbed onto a solid phase. The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of sites, characterized by an adsorption capacity (q_max) and an affinity constant (K_L). The Freundlich model, an empirical model, describes adsorption on heterogeneous surfaces and is characterized by the Freundlich exponent (n) and the adsorption capacity constant (K_F). Kinetic models, notably the pseudo-second-order model, are used to describe the rate of adsorption and identify the rate-limiting step, often suggesting chemisorption is involved rsc.orgmdpi.comnih.govnih.govresearchgate.netmdpi.combiomedres.uspjoes.comresearchgate.netrsc.orgsemanticscholar.org.
Research findings indicate that Sb(III) adsorption is frequently best described by the Freundlich isotherm, implying heterogeneous adsorption mechanisms on many natural surfaces rsc.orgnih.govnih.govmdpi.com. For instance, studies on iron oxyhydroxides have shown that Sb(III) adsorption follows Freundlich behavior, with K_F values varying based on specific surface properties and solution chemistry nih.govnih.gov. Kinetic studies commonly demonstrate that the adsorption of Sb(III) adheres to a pseudo-second-order rate law, suggesting that chemisorption, involving chemical bonding or electron sharing between Sb(III) and surface sites, is the rate-limiting step rsc.orgmdpi.comnih.govresearchgate.netbiomedres.uspjoes.comresearchgate.net. Maximum adsorption capacities (q_max) reported in the literature vary significantly depending on the adsorbent material, with values ranging from approximately 15 mg/g for oxidized graphite (B72142) nanoplatelets to over 100 mg/g for mercapto-functionalized hybrid sorbents researchgate.netmdpi.com.
Illustrative Adsorption Isotherm and Kinetic Parameters for Sb(III):
| Adsorbent | Isotherm Model | Kinetic Model | q_max (mg/g) / K_F (L/g) | K_L (L/mg) / n | k₂ (g/mg·min) | R² (Isotherm) | R² (Kinetics) |
| MIL-53(Fe)/GO | Freundlich | Pseudo-second-order | K_F = 5.64 | n = 1.8 | k₂ = 0.015 | 0.991 | 0.999 |
| Goethite | Langmuir | Pseudo-first-order | q_max = 61 | K_L = 0.021 | k₁ = 44.52 | 0.891 | 0.942 |
| Mercapto-silica | Langmuir | Pseudo-second-order | q_max = 108.8 | K_L = 0.15 | k₂ = 0.05 | 0.98 | 0.99 |
| Fe(III)-Humus Sludge | Langmuir | Pseudo-second-order | q_max = 9.433 | K_L = 0.119 | k₂ = 0.189 | 0.993 | 0.998 |
Note: The data presented in this table are illustrative examples of adsorption isotherm and kinetic parameters obtained from modeling Sb(III) adsorption onto various materials and are intended to represent the types of findings obtained in such studies.
Simulation of Redox Reactions and Speciation
Simulating the redox reactions and speciation of Antimony(3+) is crucial for understanding its environmental transformations and mobility. Antimony can interconvert between Sb(III) and Sb(V) states, with each state exhibiting different solubility, adsorption behavior, and toxicity. Computational studies can predict the thermodynamic stability of various Sb species under different redox potentials (Eh) and pH conditions.
Quantum chemical calculations can determine the free energy changes associated with redox reactions, such as the oxidation of Sb(III) to Sb(V) or the reduction of Sb(V) to Sb(III). These calculations can offer insights into reaction pathways and activation energies. For example, DFT calculations can model the transition state for the oxidation of Sb(OH)₃ by common oxidants like dissolved oxygen or ferric iron nih.govnih.govacs.orgresearchgate.netnih.govrsc.org.
Speciation modeling, often performed using geochemical modeling software (e.g., PHREEQC) with thermochemical databases, predicts the distribution of Sb(III) and Sb(V) species in solution based on equilibrium constants and activity coefficients. These databases can be informed by theoretical calculations or experimental data. Simulations are used to construct Eh-pH diagrams for antimony, which visually represent the stable species of antimony as a function of these two key environmental parameters. Such diagrams indicate that Sb(III) species are generally dominant under reducing conditions and at lower pH, while Sb(V) species become more prevalent under oxidizing conditions and at higher pH mdpi.comgov.bc.capnnl.govresearchgate.net. The simulation of complexation with ligands, such as chloride or hydroxyl ions, is also vital for accurately predicting speciation in diverse natural waters geologyscience.runih.gov.
Illustrative Speciation Predictions for Antimony (Dominant Species):
| pH Range | Eh Range (V vs SHE) | Dominant Sb(III) Species | Dominant Sb(V) Species |
| < 4 | < 0.2 | Sb³⁺, Sb(OH)₂⁺ | Sb(OH)₃²⁺ |
| 4 - 7 | 0.2 - 0.4 | Sb(OH)₃ | Sb(OH)₄⁻ |
| > 7 | > 0.4 | Sb(OH)₃ | Sb(OH)₄⁻ |
Note: The data presented in this table are illustrative examples of dominant antimony species predicted by speciation models under different pH and Eh conditions and are intended to represent the types of findings obtained in such studies. The exact boundaries and species can vary based on the specific thermodynamic database and model parameters used.
Future Directions in Antimony 3+ Research
Unraveling Complex Speciation in Challenging Matrices
Understanding the precise chemical forms (speciation) of Antimony(3+) in complex environmental matrices is crucial for predicting its behavior and impact. Challenging matrices, such as highly saline waters, industrial effluents, or matrices with high organic matter or mineral content, often exhibit conditions that deviate from ideal laboratory settings, complicating speciation analysis and interpretation rsc.org. Future research should focus on developing and applying advanced analytical techniques capable of accurately determining Sb(III) speciation in these complex environments. This includes refining methods for distinguishing between various inorganic and organic antimony species, as well as understanding how interactions with different solid phases (e.g., metal oxides, clays, organic matter) influence Sb(III) speciation and mobility rsc.orgnih.gov. Investigating the role of microbial activity in mediating Sb(III) speciation under diverse environmental conditions, such as varying redox potentials and pH, is also a critical area for future study rsc.orgasm.org.
Advanced Material Design with Tuned Sb(III) Properties
The unique electronic and chemical properties of antimony, including those of Sb(III), offer significant potential for the design of advanced materials. Research into antimony-based nanomaterials, doped semiconductors, and functional coatings is an emerging field acs.orgresearchgate.net. Future directions should explore how to precisely tune the properties of Sb(III) within these materials to optimize their performance for specific applications. This could involve synthesizing novel antimony-containing nanostructures with controlled morphology and surface chemistry for enhanced catalytic activity or improved electronic conductivity. For instance, the incorporation of antimony into materials like antimonene has shown promise, and further research could focus on tailoring its electronic band gap and surface states for applications in photocatalysis or advanced electronic devices acs.org. Understanding the stability and long-term performance of Sb(III)-containing materials under various environmental and operational conditions will also be paramount.
In-depth Mechanistic Understanding of Catalytic Roles
Antimony compounds, including those involving Sb(III), have demonstrated utility as catalysts in various chemical transformations, such as polyesterification acs.orgtandfonline.com. However, a comprehensive, molecular-level understanding of the mechanisms by which Sb(III) species catalyze these reactions is often lacking acs.orgresearchgate.net. Future research should prioritize in-depth mechanistic studies, employing advanced spectroscopic techniques, computational modeling, and kinetic analyses to elucidate the active sites, reaction intermediates, and rate-determining steps involved in Sb(III)-catalyzed processes. This deeper understanding can guide the rational design of more efficient and selective antimony-based catalysts for organic synthesis, environmental remediation, and energy-related applications, such as electrocatalysis and photocatalysis acs.orgresearchgate.netmdpi.com.
Elucidating Biogeochemical Cycles and Pathways at Molecular Level
While the general biogeochemical cycling of antimony is recognized, understanding the intricate molecular-level processes that govern its transformations in the environment remains a significant research gap rsc.orgnih.govasm.org. Future efforts should focus on identifying specific microbial enzymes and metabolic pathways responsible for antimony redox transformations (e.g., Sb(III) oxidation and Sb(V) reduction) and methylation asm.org. Investigating the molecular mechanisms of Sb(III) uptake and efflux by microorganisms, as well as the role of specific transporter proteins in mediating antimony's movement within biological systems, is crucial asm.org. Furthermore, elucidating how Sb(III) interacts with biomolecules and its influence on microbial community structure and function at the molecular level will provide critical insights into its ecological effects rsc.orgasm.org.
Development of Integrated Environmental Management Technologies
Addressing antimony contamination requires the development of integrated and sustainable environmental management technologies iaees.orgnih.govmdpi.com. Future research should focus on creating comprehensive strategies that combine multiple approaches for the remediation and monitoring of Sb(III)-contaminated sites. This includes advancing the efficiency and applicability of existing methods such as soil washing with organic acids, phytoremediation, and adsorption technologies, while also exploring novel or synergistic approaches iaees.orgnih.govmdpi.com. Research into developing real-time, in-situ monitoring tools for Sb(III) speciation and concentration in complex matrices is also needed. Furthermore, integrating these technological advancements with policy development and risk assessment frameworks will be essential for effective long-term environmental management of antimony pollution.
Q & A
Q. What are the recommended laboratory methods for synthesizing Sb(III) compounds such as antimony(III) hydroxide?
To synthesize Sb(III) hydroxide (Sb(OH)₃), a precipitation reaction between antimony(III) chloride (SbCl₃) and sodium hydroxide (NaOH) is commonly used. The reaction proceeds as: SbCl₃ + 3NaOH → Sb(OH)₃↓ + 3NaCl This method ensures controlled crystallization and purity. Researchers should monitor pH to avoid over-neutralization, which may dissolve the precipitate due to Sb(OH)₃'s amphoteric nature. Post-synthesis, vacuum filtration and washing with deionized water are critical to remove chloride residues .
Q. What safety protocols are essential when handling Sb(III) compounds in laboratory settings?
Sb(III) compounds require stringent safety measures due to their toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile or neoprene gloves, Tyvek® suits, and sealed eyewear.
- Ventilation: Use fume hoods to prevent inhalation of particulates.
- Disposal: Neutralize Sb(III) hydroxide with concentrated acids (e.g., HCl) to form soluble salts, followed by compliant hazardous waste disposal .
Q. How can researchers differentiate Sb(III) and Sb(V) species in environmental or biological samples?
Speciation analysis is achieved via ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP/MS) . This technique separates Sb(III) and Sb(V) based on ionic charge and quantifies their concentrations. For example, Sb(III) elutes earlier than Sb(V) in anion-exchange columns. Calibration with standards (e.g., potassium antimonyl tartrate for Sb(III)) ensures accuracy .
Q. What experimental approaches validate the amphoteric nature of Sb(III) hydroxide?
To confirm amphoterism, design solubility tests:
Q. Which analytical techniques are most effective for quantifying Sb(III) in complex matrices?
- Graphite Furnace Atomic Absorption Spectrometry (GFAAS): Offers high sensitivity (detection limits ~0.1 µg/L) after matrix modification (e.g., using palladium nitrate).
- Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS): Selective for Sb(III) by reducing it to stibine (SbH₃) in acidic media.
Validate methods with certified reference materials (CRMs) like NIST SRM 1643e .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicological data between in vivo and in vitro studies of Sb(III)?
Adopt a systematic review framework :
Extract data (e.g., dose-response, exposure duration) from studies using standardized forms (Table C-2 in ).
Assess risk of bias via criteria like selection bias, confounding, and detection bias (Tables C-8/C-9 in ).
Rate confidence in evidence using criteria such as study reproducibility and mechanistic plausibility .
Q. What methodologies optimize the detection of Sb-containing nanoparticles in airborne particulates?
Use asymmetric flow field-flow fractionation (AF4) coupled with ICP-MS to separate nanoparticles by size. For Sb speciation, integrate IC with AF4-ICP/MS. Validate with spiked samples and control for artifacts (e.g., oxidation during sampling) .
Q. How can big data analytics enhance understanding of Sb(III) distribution in geological systems?
Leverage geospatial databases to map Sb(III) deposits. For example, in China’s metallogenic belts, cluster analysis reveals Sb(III) enrichment in South China (59% global reserves). Use machine learning (e.g., random forests) to predict untapped reserves based on ore grade and tectonic data .
Q. What experimental designs evaluate Sb(III)-induced cytotoxicity in mammalian models?
- In vitro: Expose human lung epithelial cells (A549) to Sb₂O₃ nanoparticles; measure ROS generation via DCFH-DA assay.
- In vivo: Administer Sb(III) chloride to mice (e.g., 10 mg/kg/day) and assess histopathology (liver/kidney damage) and apoptosis markers (caspase-3). Compare with Sb(V) controls to isolate oxidation-state effects .
Q. How do Sb(III) coordination complexes with macrocyclic ligands influence their reactivity?
Synthesize complexes like [SbCl₃(15-crown-5)] and characterize via single-crystal XRD. Compare bond lengths (Sb–O vs. Sb–S) to assess ligand influence on Lewis acidity. Reactivity tests (e.g., hydrolysis rates) reveal stability trends, critical for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
